(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride is a boronic acid derivative that contains a benzimidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride typically involves the formation of the benzimidazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring. The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The benzimidazole ring can be reduced under certain conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the benzimidazole ring.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Amines.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways involved in disease progression. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design to target specific proteins .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-5-boronic acid
- 1H-Benzimidazole-6-boronic acid
- 2-Methyl-1H-indazole-6-boronic acid
Uniqueness
(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride is unique due to the presence of both the benzimidazole ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10BClN2O2 |
---|---|
Molecular Weight |
212.44 g/mol |
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H9BN2O2.ClH/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5;/h2-4,12-13H,1H3,(H,10,11);1H |
InChI Key |
SSJZPJCVQGQBEI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(N2)C)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.